![molecular formula C8H6BrFN2O B12822546 2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12822546.png)
2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoaniline with 4-fluoro-2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate undergoes cyclization to form the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products
Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly for its anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1H-benzo[d]imidazole
- 5-Fluoro-1H-benzo[d]imidazole
- 7-Methoxy-1H-benzo[d]imidazole
Uniqueness
2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole is unique due to the presence of all three substituents (bromine, fluorine, and methoxy) on the benzimidazole ring. This combination of substituents can enhance its biological activity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C8H6BrFN2O |
|---|---|
Molecular Weight |
245.05 g/mol |
IUPAC Name |
2-bromo-4-fluoro-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C8H6BrFN2O/c1-13-4-2-5(10)7-6(3-4)11-8(9)12-7/h2-3H,1H3,(H,11,12) |
InChI Key |
NDKMRPCDRMXEAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)F)N=C(N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



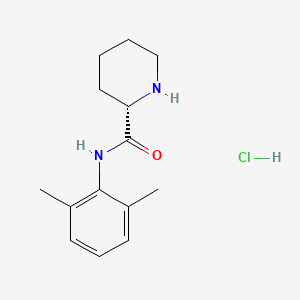
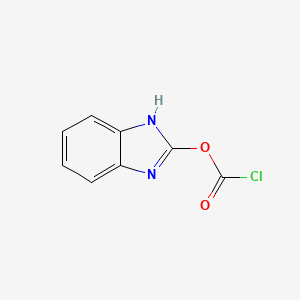

![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)

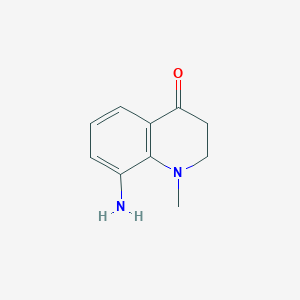
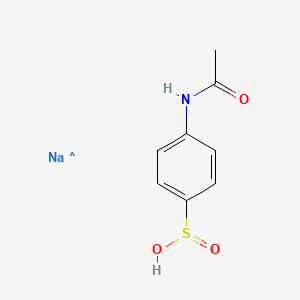
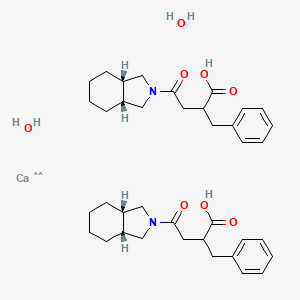
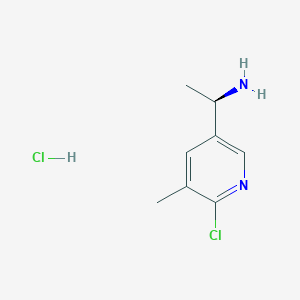

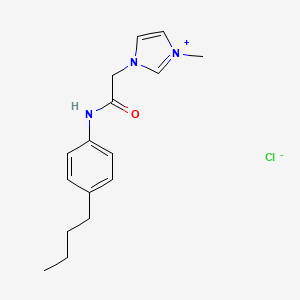
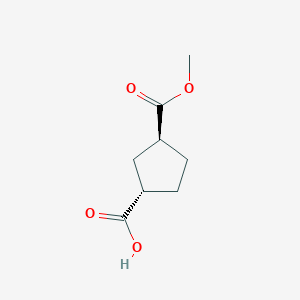
![4-Chloro-7-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12822534.png)
